N'-(5-chloropentanoyl)-4-fluorobenzohydrazide
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N’-(5-chloropentanoyl)-4-fluorobenzohydrazide” are not available, there is a method for synthesizing 5-chloro valeryl chloride, which could be a component of the compound . This method involves reacting 1-bromo-3-chloropropane and diethyl malonate .
Scientific Research Applications
Pharmacological Applications
Research has explored compounds with similar structural features for their potential in treating diseases or as part of drug development processes. For example, studies on compounds like ACP-103 demonstrate their pharmacological properties, including their actions as inverse agonists at specific receptor sites, which suggests potential applications in treating psychiatric disorders or modifying behavior in animal models (Vanover et al., 2006).
Synthesis and Antiviral Activities
Other studies focus on the synthesis of new compounds with potential antiviral activities. Compounds derived from similar hydrazide-hydrazones have been evaluated for their efficacy against viruses like Herpes simplex type-1 (HSV-1), demonstrating the broader applicability of these chemical frameworks in developing new antiviral agents (Dawood et al., 2011).
Catalytic and Material Applications
Research into the catalytic properties of complexes involving similar compounds has been conducted, indicating potential utility in chemical synthesis and industrial processes. For instance, complexes prepared with N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide have been studied for their oxidation properties on olefins, highlighting the relevance of these compounds in catalysis and material science (Liu et al., 2020).
Antimicrobial Activities
The antimicrobial activities of hydrazone compounds, including those structurally related to N'-(5-chloropentanoyl)-4-fluorobenzohydrazide, have been extensively studied. These compounds exhibit significant efficacy against a range of bacterial and fungal pathogens, suggesting their potential in developing new antimicrobial agents (He et al., 2018).
properties
IUPAC Name |
N'-(5-chloropentanoyl)-4-fluorobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2/c13-8-2-1-3-11(17)15-16-12(18)9-4-6-10(14)7-5-9/h4-7H,1-3,8H2,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYKHBKWSXVGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCCCCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-chloropentanoyl)-4-fluorobenzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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